An In-depth Technical Guide to the Discovery and Origin of Isofistularin-3 from Aplysina aerophoba
An In-depth Technical Guide to the Discovery and Origin of Isofistularin-3 from Aplysina aerophoba
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isofistularin-3, a brominated tyrosine derivative isolated from the marine sponge Aplysina aerophoba, has emerged as a compound of significant interest in the field of drug discovery. Initially identified as part of the sponge's chemical defense mechanism, subsequent research has unveiled its potent bioactivities, particularly its role as a DNA methyltransferase (DNMT) inhibitor with promising anticancer properties. This technical guide provides a comprehensive overview of the discovery, origin, and key biological functions of isofistularin-3. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its bioactivity, and visual representations of its known signaling pathways.
Discovery and Origin
Isofistularin-3 is a secondary metabolite produced by the marine sponge Aplysina aerophoba, a species commonly found in the Mediterranean Sea.[1] Sponges of the genus Aplysina are known to produce a diverse array of brominated alkaloids, which are believed to play a crucial role in their defense against predators and pathogens.[2][3] These compounds can constitute up to 10% of the sponge's dry weight.[2][3] The discovery of isofistularin-3's specific biological activities, beyond its ecological role, has been a more recent development, with studies in the early 21st century beginning to elucidate its potential as a therapeutic agent. A significant breakthrough was the characterization of isofistularin-3 as a novel inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1][4]
The production of isofistularin-3 in Aplysina aerophoba can exhibit temporal variations, with higher concentrations of brominated compounds, including isofistularin-3, observed in the outer layer (ectosome) of the sponge during the summer months, correlating with warmer water temperatures.[5]
Quantitative Data
The following tables summarize the key quantitative data related to the bioactivity and isolation of isofistularin-3.
Table 1: Bioactivity of Isofistularin-3
| Target/Assay | Cell Line(s) | IC50 / Activity | Reference(s) |
| DNMT1 Inhibition | In vitro assay | 13.5 ± 5.4 μM | [4] |
| Cytotoxicity (MTT Assay) | Raji (Burkitt's lymphoma) | 18.2 ± 3.1 μM | [6] |
| U-937 (Histiocytic lymphoma) | 20.5 ± 2.9 μM | [6] | |
| Jurkat (T-cell leukemia) | 25.3 ± 4.5 μM | [6] | |
| K-562 (Chronic myelogenous leukemia) | 30.1 ± 5.2 μM | [6] | |
| HL-60 (Acute promyelocytic leukemia) | 35.7 ± 6.3 μM | [6] | |
| MCF-7 (Breast adenocarcinoma) | Significant growth inhibition | [7] | |
| SH-SY5Y (Neuroblastoma) | Less significant effect | [7] | |
| Sensitization to TRAIL | Raji | Combination Index (CI) = 0.22 | [1][8] |
| U-937 | Combination Index (CI) = 0.21 | [1][8] |
Table 2: Extraction and Isolation Yield of Isofistularin-3 from Aplysina aerophoba
| Starting Material | Extraction Method | Purification Method | Yield | Reference(s) |
| 200 g (dried sponge) | Methanol (3 x 1 L, 36 h) | Silica gel column chromatography | 1.1 g | [9] |
| ~1 kg | Ethanol (96%) extraction followed by liquid-liquid partitioning | Silica gel and Sephadex LH-20 column chromatography, semi-preparative HPLC | Not specified | [10] |
Experimental Protocols
Extraction and Isolation of Isofistularin-3
The following protocol is a composite based on methodologies reported in the literature.[9][10]
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Sponge Collection and Preparation: Collect specimens of Aplysina aerophoba and freeze-dry or air-dry them to remove water.
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Extraction:
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Grind the dried sponge material into a fine powder.
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Extract the powder exhaustively with methanol (MeOH) or ethanol (EtOH) at room temperature. A typical ratio is 1 L of solvent per 200 g of dried sponge material, repeated three times.
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Combine the solvent extracts and evaporate under reduced pressure to obtain a crude extract.
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Liquid-Liquid Partitioning:
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Suspend the crude extract in a mixture of water and a non-polar solvent like n-hexane or petroleum ether to remove lipids.
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Subsequently, partition the aqueous layer with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH). Isofistularin-3 is typically found in the more polar fractions (EtOAc and n-BuOH).
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-
Chromatographic Purification:
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Silica Gel Column Chromatography: Subject the bioactive fractions to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, from 100% chloroform (CHCl₃) to 100% methanol (MeOH). Monitor the fractions by thin-layer chromatography (TLC).
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Size-Exclusion Chromatography: Further purify the fractions containing isofistularin-3 using a Sephadex LH-20 column with methanol as the mobile phase.
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High-Performance Liquid Chromatography (HPLC): For final purification, use reversed-phase HPLC (e.g., C18 column). A typical mobile phase system is a gradient of acetonitrile in water, both containing a small percentage of trifluoroacetic acid (TFA) or formic acid.
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Structure Elucidation
The structure of isofistularin-3 is determined using a combination of spectroscopic techniques.
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Mass Spectrometry (MS):
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Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition (via high-resolution MS). The isotopic pattern characteristic of multiple bromine atoms is a key diagnostic feature.
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Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns that help in elucidating the different structural motifs of the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and chemical environment of protons.
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¹³C NMR: Provides information about the carbon skeleton.
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2D NMR Experiments:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within spin systems.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.
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Signaling Pathways and Mechanisms of Action
DNMT1 Inhibition and Epigenetic Modulation
Isofistularin-3 acts as a direct, DNA-competitive inhibitor of DNMT1.[4] Docking studies suggest that it binds within the DNA binding site of the enzyme.[4] This inhibition leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes that are silenced in cancer cells. One such example is the re-expression of the Aryl Hydrocarbon Receptor (AHR) gene.[4]
Cell Cycle Arrest
Isofistularin-3 induces a G0/G1 phase cell cycle arrest in cancer cells.[1][4] This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) p21 and p27, and the downregulation of proteins that promote cell cycle progression, such as cyclin E1, PCNA, and c-myc.[1]
Sensitization to TRAIL-Induced Apoptosis
Isofistularin-3 sensitizes cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1][4] This effect is mediated by the downregulation of anti-apoptotic proteins like survivin and FLIP, and the upregulation of the TRAIL death receptor DR5, partly through the induction of endoplasmic reticulum (ER) stress.[1]
Induction of Autophagy
Treatment with isofistularin-3 leads to morphological changes in cancer cells characteristic of autophagy, which is confirmed by the conversion of LC3-I to its lipidated form, LC3-II.[1][4] LC3-II is a key marker for the formation of autophagosomes.
Putative Biosynthetic Origin
The biosynthesis of isofistularin-3 in Aplysina aerophoba is believed to originate from the amino acid L-tyrosine. While the complete pathway has not been fully elucidated, it is hypothesized to involve a series of enzymatic reactions common to the biosynthesis of bromotyrosine derivatives in marine sponges.[11]
Conclusion and Future Perspectives
Isofistularin-3 stands out as a marine natural product with significant therapeutic potential, particularly in oncology. Its well-defined mechanism as a DNMT1 inhibitor provides a strong rationale for its further development. The ability to sensitize resistant cancer cells to TRAIL-induced apoptosis highlights its potential in combination therapies. Future research should focus on elucidating the complete biosynthetic pathway to enable biotechnological production, conducting more extensive preclinical studies to evaluate its efficacy and safety in vivo, and exploring its potential in other diseases where epigenetic dysregulation plays a role. The in-depth understanding of isofistularin-3's chemistry and biology presented in this guide serves as a valuable resource for advancing these research and development efforts.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery and characterization of Isofistularin-3, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of DR5 and Downregulation of Survivin by IITZ-01, Lysosomotropic Autophagy Inhibitor, Potentiates TRAIL-Mediated Apoptosis in Renal Cancer Cells via Ubiquitin-Proteasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of Isofistularin-3, a marine brominated alkaloid, as a new DNA demethylating agent inducing cell cycle arrest and sensitization to TRAIL in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 10. Cytotoxic Compounds of Two Demosponges (Aplysina aerophoba and Spongia sp.) from the Aegean Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
